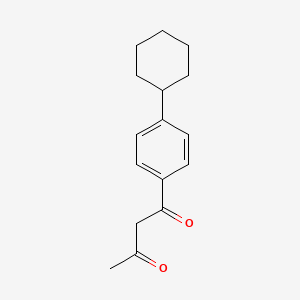

1-(4-Cyclohexylphenyl)butane-1,3-dione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-cyclohexylphenyl)butane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O2/c1-12(17)11-16(18)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSVRBWSTENVTPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C1=CC=C(C=C1)C2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Routes for 1 4 Cyclohexylphenyl Butane 1,3 Dione

Established Chemical Synthesis Strategies Applicable to 1,3-Diketones

The synthesis of 1,3-diketones is a cornerstone of organic chemistry, with several robust methods having been developed. nih.govresearchgate.netmdpi.com These strategies are broadly applicable to the preparation of 1-(4-cyclohexylphenyl)butane-1,3-dione.

Claisen Condensation and its Variants for β-Diketone Formation

The most traditional and widely employed method for synthesizing 1,3-diketones is the Claisen condensation. nih.govnih.gov This reaction involves the base-promoted condensation between a ketone and an ester. nih.gov For the specific synthesis of this compound, a "crossed" or "mixed" Claisen condensation is utilized. This approach would involve the reaction of 4'-cyclohexylacetophenone with an acetylating agent, such as ethyl acetate, in the presence of a strong base.

The general mechanism involves the deprotonation of the α-carbon of the ketone by a strong base to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the ester. The choice of base is critical and typically includes sodium ethoxide, sodium hydride, or potassium tert-butoxide. tandfonline.comijpras.com

| Variant | Description | Typical Reagents |

| Classical Crossed Claisen | Condensation of a ketone with an ester using a strong base. cell.com | Ketone, Ester, NaH, KOtBu, NaOEt |

| Baker-Venkataraman Rearrangement | An intramolecular acyl transfer in an o-acyloxyaryl ketone to form an o-hydroxyaryl β-diketone. alfa-chemistry.comorganic-chemistry.orgwikipedia.org | o-acyloxyacetophenone, KOH, Pyridine |

| Soft Enolization Acylation | Uses a Lewis acid to facilitate enolate formation under milder conditions, avoiding harsh bases. acs.orgorganic-chemistry.orgacs.org | Ketone, Acyl Chloride, MgBr₂·OEt₂, i-Pr₂NEt |

A significant variant is the Baker-Venkataraman rearrangement, an intramolecular reaction that converts an o-acyloxyacetophenone into a 1,3-diketone under basic conditions. nih.govwikipedia.org The reaction proceeds through the formation of an enolate, which then undergoes an intramolecular acyl transfer. alfa-chemistry.comwikipedia.orguclan.ac.uk While not directly applicable to the target compound in a single step, it represents a key strategy for synthesizing specific types of aromatic 1,3-diketones. nih.govuclan.ac.uk

Hydration of Alkynones in 1,3-Diketone Synthesis

A more modern and highly efficient route to 1,3-diketones is the regioselective hydration of ynones (alkynones). nih.govnih.gov For the target molecule, this pathway would begin with the precursor 1-(4-cyclohexylphenyl)but-2-yn-1-one. The hydration of the carbon-carbon triple bond, typically following Markovnikov's rule, yields an enol intermediate that rapidly tautomerizes to the more stable 1,3-diketone. mdpi.com

Gold(I) complexes have emerged as exceptionally effective catalysts for this transformation, activating the alkyne towards nucleophilic attack by water under mild conditions. nih.govresearchgate.net This method is valued for its high yields and compatibility with a wide range of functional groups. acs.org

| Catalyst System | Conditions | Key Features |

| Gold(I)-Phosphine Complexes | Often used with a silver salt co-catalyst (e.g., AgOTf) in an aqueous solvent system. nih.gov | High efficiency, mild conditions, broad substrate scope. |

| Mercury(II) Salts | Historically used with strong acid (e.g., H₂SO₄). | Effective but largely replaced due to toxicity concerns. |

| Heterogeneous Gold Catalysts | Supported gold nanoparticles (e.g., Au/TiO₂) can be used, often under basic conditions. acs.org | Catalyst recyclability, compatibility with acid-sensitive groups. acs.org |

Decarboxylative Coupling Reactions for Carbon-Carbon Bond Formation

Decarboxylative cross-coupling reactions represent a modern strategy for forming carbon-carbon bonds, where a carboxylic acid is coupled with an organic halide, resulting in the extrusion of carbon dioxide. wikipedia.org These methods are advantageous as they utilize readily available carboxylic acids. wikipedia.org The synthesis of ketones can be achieved through the coupling of α-oxocarboxylic acids with aryl halides, a process often mediated by photoredox or dual nickel/photoredox catalysis. researchgate.netprinceton.edu

This approach could theoretically be applied to synthesize the target molecule by coupling an aryl halide like 1-bromo-4-cyclohexylbenzene with a suitable α-oxocarboxylic acid derivative. The reaction provides a novel disconnection approach compared to classical condensation methods. rsc.org Palladium-copper bimetallic systems have also been shown to promote a large spectrum of reactions, including the formation of aryl ketones. wikipedia.org

Miscellaneous Synthetic Approaches for β-Diketones

Several other methods exist for the preparation of β-diketones. One notable approach is the oxidation of β-hydroxy ketones. nih.gov This reaction is effectively carried out using reagents like o-iodoxybenzoic acid (IBX), which has been shown to be superior to other common oxidants for this transformation, providing high yields under operationally simple conditions. nih.govorganic-chemistry.org The required β-hydroxy ketone precursor can be synthesized via an aldol reaction.

Another strategy involves the direct acylation of ketones with carboxylic acids, mediated by activating agents like trifluoroacetic anhydride (TFAA) and triflic acid (TfOH). beilstein-journals.org This method allows for the direct use of unmodified carboxylic acids and ketones. beilstein-journals.org

Strategic Considerations for Incorporating the 4-Cyclohexylphenyl Moiety in this compound Synthesis

The synthesis of the target compound requires the efficient introduction of the 4-cyclohexylphenyl group. The most convergent and common strategy involves starting with a precursor that already contains this moiety, namely 4'-cyclohexylacetophenone. biosynth.com

This key intermediate is typically prepared via the Friedel-Crafts acylation of cyclohexylbenzene. wikipedia.orgkhanacademy.org In this electrophilic aromatic substitution reaction, cyclohexylbenzene is treated with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). prepchem.comchemguide.co.uk

Advanced Synthetic Techniques and Methodological Innovations for Substituted β-Diketones

Recent advancements in organic synthesis have provided more efficient, milder, and sustainable methods for preparing substituted β-diketones. nih.govmdpi.com

Soft Enolization: Traditional Claisen condensations often require strong, stoichiometric bases, which can be incompatible with sensitive functional groups. nih.gov "Soft enolization" techniques have been developed to circumvent this issue. nih.govorganic-chemistry.org These methods use a Lewis acid, such as magnesium bromide etherate (MgBr₂·OEt₂), to promote enolate formation under mild basic conditions (e.g., with Hünig's base). acs.orgacs.org This allows for the efficient acylation of ketones with various acylating agents, including crude acid chlorides and N-acylbenzotriazoles, expanding the reaction's scope and operational simplicity. organic-chemistry.orgacs.orgorganic-chemistry.org

Catalytic Dehydrogenative Rearrangement: An innovative, atom-economical approach involves the catalytic conversion of two ester molecules into a 1,3-diketone. cell.com This transformation, mediated by a manganese-based dehydrogenation catalyst in concert with a base-acid catalyst, proceeds via a dehydrogenative rearrangement, liberating hydrogen gas as the only byproduct. cell.com This strategy represents a significant advance in sustainable chemistry for diketone synthesis.

Organocatalysis and Metal-Based Catalysis: The field has also seen the emergence of organocatalytic and advanced metal-catalyzed methods. mdpi.com For instance, palladium-catalyzed reactions have been developed for preparing α-alkenyl-β-diketones. nih.gov These modern catalytic approaches offer new levels of selectivity and efficiency in constructing complex β-diketone structures. mdpi.com

Tautomeric Equilibria and Conformational Landscape of 1 4 Cyclohexylphenyl Butane 1,3 Dione

Fundamental Principles of Keto-Enol Tautomerism in β-Dicarbonyl Compounds

Keto-enol tautomerism is a fundamental concept in organic chemistry, describing the chemical equilibrium between a keto form (a compound containing a carbonyl group) and an enol form (a compound containing a hydroxyl group bonded to a carbon-carbon double bond). youtube.com In most simple ketones, the keto form is significantly more stable and therefore predominates at equilibrium.

However, in β-dicarbonyl compounds, the presence of two carbonyl groups separated by a single methylene (B1212753) group dramatically shifts this equilibrium. uobabylon.edu.iq The α-hydrogens, located on the carbon between the two carbonyl groups, are considerably more acidic than those in monocarbonyl compounds, with pKa values typically in the range of 9-13. uobabylon.edu.iqthermofisher.com This increased acidity facilitates the formation of the enol tautomer.

The enol form of β-dicarbonyl compounds is significantly stabilized by two key factors:

Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond can form between the hydroxyl group of the enol and the oxygen atom of the nearby carbonyl group, creating a stable six-membered ring-like structure. youtube.comdocumentsdelivered.com

The interplay of these stabilizing factors can lead to a substantial population of the enol tautomer at equilibrium, in some cases making it the predominant form. pearson.comlibretexts.org The exact position of the equilibrium is sensitive to the nature of the substituents on the β-dicarbonyl framework, as well as the solvent and temperature. researchgate.netresearchgate.net

Impact of the 4-Cyclohexylphenyl Substituent on Tautomeric Ratios and Stability

The 4-cyclohexylphenyl substituent in 1-(4-cyclohexylphenyl)butane-1,3-dione exerts a unique combination of electronic and steric effects that influence the tautomeric equilibrium and conformational preferences of the molecule.

The phenyl ring, being an aromatic system, can participate in resonance, which influences the electron density distribution within the β-dicarbonyl moiety. The cyclohexyl group, attached at the para position of the phenyl ring, is generally considered to be an electron-donating group through an inductive effect. This can subtly influence the acidity of the α-hydrogens and the stability of the conjugated system in the enol form. The electronic properties of substituents play a definite role in tuning the hydrogen bond strength and determining the enolic site. rsc.org

The bulky cyclohexyl group introduces significant steric hindrance, which can influence the preferred conformation of the molecule. nih.govrsc.org In substituted cyclohexanes, there is a strong preference for bulky substituents to occupy the equatorial position to minimize unfavorable 1,3-diaxial interactions. libretexts.orglibretexts.org This preference will dictate the orientation of the cyclohexylphenyl group relative to the rest of the molecule.

The steric bulk of the entire 4-cyclohexylphenyl substituent can also influence the tautomeric equilibrium. researchgate.net Large substituents on the β-dicarbonyl skeleton can affect the planarity of the enol form and the strength of the intramolecular hydrogen bond. rsc.org The interplay between steric and electronic effects is crucial in determining the final tautomeric ratio. nih.govresearchgate.net

A critical factor stabilizing the enol tautomer in β-dicarbonyl compounds is the formation of a strong intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring. documentsdelivered.comnih.gov This resonance-assisted hydrogen bond (RAHB) can have a bond energy significantly higher than typical intermolecular hydrogen bonds. researchgate.net The strength of this hydrogen bond is influenced by the electronic nature of the substituents on the β-dicarbonyl framework. mdpi.com

In this compound, the electronic effects of the 4-cyclohexylphenyl group can modulate the proton-donating ability of the enolic hydroxyl group and the proton-accepting ability of the carbonyl oxygen, thereby influencing the strength of the intramolecular hydrogen bond and the stability of the enol form.

Spectroscopic Elucidation of Tautomeric Forms in this compound

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are invaluable for studying the dynamic equilibrium between keto and enol tautomers.

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are powerful tools for identifying and quantifying the keto and enol forms of β-dicarbonyl compounds in solution. cdnsciencepub.comresearchgate.netcdnsciencepub.com Because the interconversion between tautomers is often slow on the NMR timescale, separate signals for each form can be observed. thermofisher.comruc.dk

Key NMR features for distinguishing keto and enol tautomers:

| Tautomer | Key ¹H NMR Signals | Key ¹³C NMR Signals |

| Keto | Methylene protons (-CH₂-) between the two carbonyls. | Signals for two distinct carbonyl carbons. |

| Enol | Enolic hydroxyl proton (-OH), often a broad singlet at high chemical shift (δ > 10 ppm) due to intramolecular hydrogen bonding. Vinylic proton (=CH-). | Signals for a carbonyl carbon and carbons of the C=C double bond. |

The relative amounts of the keto and enol forms can be determined by integrating the areas of their characteristic signals in the ¹H NMR spectrum. thermofisher.com For instance, the ratio of the integral of the enolic vinylic proton to the integral of the ketonic methylene protons can provide the equilibrium constant (K_eq) for the tautomerization.

For this compound, two possible enol tautomers can be formed. NMR spectroscopy can help distinguish between them by analyzing the chemical shifts and coupling patterns of the vinylic proton and the methyl group. The more stable enol form is typically the one with the more extended conjugation. stackexchange.com

The following table provides hypothetical ¹H NMR data for the tautomeric forms of this compound in a non-polar solvent like CDCl₃, where the enol form is expected to be significant.

Hypothetical ¹H NMR Data for Tautomers of this compound in CDCl₃

| Species | Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Keto | A | ~4.0 | s | 2H | -C(O)CH₂ C(O)- |

| B | ~2.2 | s | 3H | -C(O)CH₃ | |

| C | 1.2-2.0 | m | 11H | Cyclohexyl-H | |

| D | 7.3-7.8 | m | 4H | Phenyl-H | |

| Enol 1 | E | ~16.0 | br s | 1H | Enolic -OH |

| F | ~6.2 | s | 1H | =CH - | |

| G | ~2.1 | s | 3H | =C(OH)CH₃ | |

| H | 1.2-2.0 | m | 11H | Cyclohexyl-H | |

| I | 7.4-7.9 | m | 4H | Phenyl-H | |

| Enol 2 | J | ~15.5 | br s | 1H | Enolic -OH |

| K | ~5.8 | s | 1H | =CH - | |

| L | 1.2-2.0 | m | 11H | Cyclohexyl-H | |

| M | 7.4-7.9 | m | 4H | Phenyl-H |

Note: This is a generalized representation. Actual chemical shifts can vary.

The relative integration of signals A, F, and K would allow for the quantification of the keto form and the two possible enol forms in the equilibrium mixture.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions Related to Tautomers

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for investigating the electronic transitions within molecules and can be effectively employed to distinguish between the tautomeric forms of this compound. The diketo and enol forms of β-dicarbonyl compounds exhibit distinct absorption spectra due to differences in their electronic structures.

The enol tautomer, characterized by a conjugated system involving the phenyl ring, the double bond, and the carbonyl group, is expected to display intense absorption bands at longer wavelengths (λmax) compared to the diketo form. These absorptions are typically attributed to π → π* transitions within the conjugated system. The position of the methoxy (B1213986) group in analogous 1,3-diphenylpropane-1,3-dione (B8210364) derivatives has been shown to influence the UV absorption spectrum, with a para-substituent increasing the absorption in the UV-A range. nih.gov

In contrast, the diketo tautomer lacks this extended conjugation and would be expected to show weaker n → π* transitions at shorter wavelengths, characteristic of isolated carbonyl groups. The solvent environment can significantly influence the tautomeric equilibrium and, consequently, the observed UV-Vis spectrum. nih.gov For instance, in non-polar solvents, the enol form is often favored, leading to a prominent absorption band corresponding to the conjugated system. Conversely, polar solvents may stabilize the more polar diketo form. nih.gov

Table 1: Expected UV-Vis Absorption Maxima for Tautomers of this compound in Different Solvents

| Tautomer | Solvent | Expected λmax (nm) | Transition Type |

|---|---|---|---|

| Enol | Hexane (B92381) | ~320-350 | π → π* |

| Diketo | Acetonitrile | ~270-290 | n → π* |

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes of Tautomers

Infrared (IR) spectroscopy provides valuable insights into the functional groups present in a molecule and is instrumental in identifying the predominant tautomeric form of this compound. The diketo and enol tautomers possess distinct vibrational modes that give rise to characteristic absorption bands in the IR spectrum.

The diketo form is characterized by the presence of two carbonyl groups, which would result in strong absorption bands in the region of 1700-1730 cm⁻¹. The exact position of these bands can be influenced by the coupling between the two carbonyl groups.

The enol form, on the other hand, exhibits a strong, broad absorption band in the region of 2500-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the intramolecularly hydrogen-bonded enolic hydroxyl group. Additionally, the enol tautomer will show a strong absorption band for the conjugated carbonyl group, typically in the range of 1600-1640 cm⁻¹. The C=C stretching vibration of the enol form also appears in this region. The presence and characteristics of these bands can confirm the existence of the enol tautomer and provide information about the strength of the intramolecular hydrogen bond. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for Tautomers of this compound

| Functional Group | Vibrational Mode | Tautomer | Expected Frequency Range (cm⁻¹) |

|---|---|---|---|

| C=O | Stretching | Diketo | 1700-1730 |

| C=O (conjugated) | Stretching | Enol | 1600-1640 |

| O-H | Stretching (intramolecular H-bond) | Enol | 2500-3200 (broad) |

Mass Spectrometry for Gas-Phase Tautomerism Investigations

Mass spectrometry (MS) is a crucial tool for studying the intrinsic properties of molecules in the gas phase, free from solvent effects. When applied to this compound, MS can provide information about the relative stability of its tautomers in the gas phase and their fragmentation patterns.

Electron ionization (EI) mass spectrometry can be used to generate molecular ions of the different tautomers. The fragmentation patterns observed in the mass spectrum can offer clues about the structure of the predominant gas-phase tautomer. For β-dicarbonyl compounds, the fragmentation often involves characteristic losses of small molecules or radicals, which can differ between the diketo and enol forms. For instance, the enol form might exhibit a prominent molecular ion peak due to the stability conferred by the intramolecular hydrogen bond. The fragmentation of the keto and enol forms of a related 1,3,4-thiadiazole (B1197879) derivative was proposed to reveal the existence of both tautomers. nih.gov

The relative abundance of fragment ions can be correlated with the stability of the precursor tautomer. By analyzing the mass spectra obtained under different conditions (e.g., varying ionization energy), it may be possible to infer the gas-phase tautomeric equilibrium.

Computational Chemistry in Predicting Tautomeric Equilibria and Conformations of this compound

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful predictive tool for investigating the tautomeric equilibria and conformational landscapes of molecules like this compound. bohrium.com These methods allow for the calculation of the relative energies and thermodynamic properties of different tautomers and conformers, providing insights that complement experimental findings. researchgate.netnih.govmdpi.com

Theoretical studies on related β-diketones have shown that the enol form is often more stable than the diketo form, primarily due to the formation of a strong intramolecular hydrogen bond and the presence of a conjugated system. orientjchem.org DFT calculations can quantify this energy difference (ΔE) and predict the equilibrium constant (KT) for the tautomerization process. ruc.dk

Furthermore, computational methods can explore the potential energy surface of the molecule to identify various stable conformations of both the diketo and enol tautomers. For the cyclohexyl group, chair and boat conformations can be considered, and for the butane-1,3-dione chain, different dihedral angles can be investigated. These calculations can help elucidate the preferred three-dimensional structure of the molecule and how it influences the tautomeric equilibrium. The solvent effects can also be modeled using various solvation models to predict how the tautomeric equilibrium shifts in different environments. orientjchem.org

Table 3: Hypothetical DFT Calculated Relative Energies for Tautomers and Conformers of this compound (in vacuo)

| Tautomer/Conformer | Method/Basis Set | Relative Energy (kcal/mol) |

|---|---|---|

| Diketo (anti) | B3LYP/6-311++G(d,p) | 5.0 |

| Diketo (gauche) | B3LYP/6-311++G(d,p) | 5.5 |

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,3-diphenylpropane-1,3-dione |

Mechanistic Studies of Chemical Reactions Involving 1 4 Cyclohexylphenyl Butane 1,3 Dione

Investigation of Reaction Pathways and Intermediates in β-Diketone Transformations

The reactions of 1-(4-cyclohexylphenyl)butane-1,3-dione, like other β-diketones, are largely centered around the reactivity of the central methylene (B1212753) group and the adjacent carbonyl carbons. A key feature of β-diketones is their existence as a tautomeric equilibrium between the diketo and enol forms. The enol form is stabilized by intramolecular hydrogen bonding and conjugation.

A fundamental reaction pathway for β-diketones involves the formation of a stabilized enolate intermediate through deprotonation of the α-carbon. fiveable.me This enolate is a potent nucleophile and is central to reactions such as the Claisen condensation. In the context of a mixed Claisen condensation, the enolate of a β-diketone like 1-phenylbutane-1,3-dione attacks the carbonyl carbon of an ester, leading to the formation of a new carbon-carbon bond and ultimately a new β-dicarbonyl compound. fiveable.me The phenyl group in 1-phenylbutane-1,3-dione, and by extension the 4-cyclohexylphenyl group in the title compound, helps to stabilize this enolate intermediate through resonance, thereby enhancing the efficiency of the condensation reaction. fiveable.me

The general mechanism for enolate formation and its subsequent reaction can be depicted as follows:

Deprotonation: A base removes a proton from the α-carbon to form a resonance-stabilized enolate ion.

Nucleophilic Attack: The enolate ion acts as a nucleophile, attacking an electrophilic center.

Intermediate Formation: A tetrahedral intermediate is typically formed.

Product Formation: The intermediate collapses to form the final product, often with the elimination of a leaving group.

Another significant reaction pathway for β-diketones is their interaction with metal ions to form metal complexes. Studies on the reaction of the vanadyl ion ([VO]²⁺) with various β-diketones have shown that the reaction can proceed through different pathways depending on the specific β-diketone and the reaction conditions. rsc.org The vanadyl ion can react with both the enol and enolate forms of the β-diketone. rsc.org The reaction with the enolate ion is typically much faster than with the neutral enol form. rsc.org This highlights the importance of the enolate intermediate in the reaction pathways of β-diketones.

Kinetic Analysis of Reactions and Solvent Dependency

The rates of reactions involving β-diketones are highly dependent on the solvent. researchgate.netchemrxiv.orgchemrxiv.org Solvents can influence reaction rates by stabilizing or destabilizing reactants, transition states, and intermediates. For nucleophilic substitution reactions of related dithiocarbonates, it has been shown that an increase in solvent dipolarity/polarizability can increase the reaction rate in a concerted mechanism. researchgate.net The ability of a solvent to act as a hydrogen bond donor or acceptor can also significantly impact reaction kinetics, particularly for reactions involving charged intermediates like enolates.

Kinetic studies on the reaction of the vanadyl ion with β-diketones have provided specific rate constants for different reaction pathways. rsc.org For instance, the reaction of [VO]²⁺ with the undissociated enol tautomers of 4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione (Htftbd) and 1,1,1-trifluoropentane-2,4-dione (Htfpd) have rate constants of 7.6 and 3.5 dm³ mol⁻¹ s⁻¹, respectively. In contrast, the reaction of [VO]²⁺ with the enolate ions of these compounds is much faster, with rate constants of 3.6 x 10³ and 2 x 10² dm³ mol⁻¹ s⁻¹, respectively. rsc.org These data underscore the enhanced nucleophilicity of the enolate anion compared to the neutral enol. The reaction with the keto-tautomer of pentane-2,4-dione (Hpd) was found to have a rate constant of 4.4 dm³ mol⁻¹ s⁻¹. rsc.org

| β-Diketone | Reacting Species | Rate Constant (dm³ mol⁻¹ s⁻¹) |

|---|---|---|

| 4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione (Htftbd) | Enol Tautomer | 7.6 |

| 4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione (Htftbd) | Enolate Ion | 3.6 x 10³ |

| 1,1,1-trifluoropentane-2,4-dione (Htfpd) | Enol Tautomer | 3.5 |

| 1,1,1-trifluoropentane-2,4-dione (Htfpd) | Enolate Ion | 2 x 10² |

| pentane-2,4-dione (Hpd) | Keto-Tautomer | 4.4 |

Mechanisms of Carbon-Carbon Bond Cleavage in Substituted β-Diketones

Carbon-carbon bond cleavage in β-diketones is a significant transformation that can occur through various mechanisms, often involving enzymatic or oxidative processes. nih.govusu.edu In biological systems, enzymes such as dioxygenases can catalyze the oxidative cleavage of β-diketones. usu.edu One proposed mechanism involves the reaction of a metal-bound β-diketonate with molecular oxygen. usu.edu This can lead to the formation of a superoxo-diketonyl radical pair, which can then undergo further reactions to cleave the C-C bond. usu.edu

A working model for the enzymatic C-C bond cleavage of a related compound, 2-hydroxyethylphosphonate (HEP), by HEP dioxygenase (HEPD) involves the following steps: nih.gov

Substrate Binding: The substrate binds to the Fe(II) center of the enzyme.

Oxygen Activation: The ferrous ion reacts with O₂ to form a ferric-superoxide complex.

Hydrogen Abstraction: A hydrogen atom is abstracted from the substrate, generating a substrate radical and a ferric-hydroperoxide intermediate.

C-C Bond Cleavage: The substrate radical can then attack the ferric-hydroperoxide, leading to cleavage of the O-O bond and the C-C bond, ultimately forming the products. nih.gov

In non-enzymatic systems, C-C bond cleavage of ynones, which share some structural similarities with β-diketones, has been achieved using catalytic amounts of scandium triflate in methanol (B129727) under microwave irradiation. researchgate.net The mechanism for this type of cleavage is proposed to be dependent on the substituents of the ynone. researchgate.net

Oxidation Reactions and Radical Cation Behavior

The oxidation of β-diketones can lead to the formation of radical cations, which are highly reactive intermediates. The generation of a radical cation typically occurs from the part of the molecule with the lowest oxidation potential, which in the case of this compound would likely be the π-system of the aryl group or the enol double bond. princeton.edu The resulting radical cation's chemistry is determined by the surrounding functional groups. princeton.edu

One common pathway for radical cations is deprotonation, which results in the formation of a radical species that can undergo further reactions. princeton.edu The acidity of a radical cation is significantly increased compared to its neutral counterpart. princeton.edu For example, the pKa of the toluene (B28343) radical cation is estimated to be around -20, whereas the pKa of toluene itself is approximately 43.

| Compound (R-H) | pKa (π-RH•+) | pKa (π-RH) |

|---|---|---|

| PhCH₂CN | –32 | 21.9 |

| PhCH₂SO₂Ph | –25 | 23.4 |

| Ph₂CH₂ | –25 | 32.2 |

| PhCH₃ (Toluene) | –20 | ~43 |

| Indene (3-H) | –18 | 20.1 |

| Fluorene (9-H) | –17 | 22.6 |

The one-electron oxidation of enols and enolates can also generate radical intermediates. dntb.gov.ua In the case of 1-aryl-1,3-dicarbonyl compounds, solvent-dependent oxidative coupling with styrene (B11656) has been observed, suggesting the involvement of radical species. dntb.gov.ua Furthermore, the single-electron oxidation of certain ketones, such as 2,3-diaminocyclopropenones, has been shown to produce persistent radical cations. nih.gov These radical cations exhibit spin density on the oxygen atom and can participate in further chemical transformations. nih.gov The formation of such radical cations from this compound would likely initiate a cascade of reactions, including C-C bond cleavage or coupling reactions.

Coordination Chemistry of 1 4 Cyclohexylphenyl Butane 1,3 Dione As a Chelating Ligand

Fundamental Aspects of β-Diketonate Ligands in Metal Complexation

β-Diketones represent a significant class of organic compounds in coordination chemistry, primarily due to their ability to form stable chelate complexes with a vast majority of metal ions in the Periodic Table. nsf.govnih.gov The utility of these compounds stems from their existence as keto-enol tautomers. The enol form can be deprotonated to yield a β-diketonate anion, which acts as a bidentate chelating ligand, coordinating to a metal ion through its two oxygen atoms. This chelation results in the formation of a stable six-membered ring, a structural motif that enhances the thermodynamic stability of the resulting metal complex.

The versatility of β-diketonate ligands is further augmented by the ease with which the substituents at the β-dicarbonyl fragment can be varied. nih.gov This modification allows for the fine-tuning of the electronic, spectroscopic, and physical properties of the metal complexes. rsc.org For instance, the introduction of bulky substituents can influence the volatility and solubility of the complexes in organic solvents, while the incorporation of fluorinated groups can enhance thermal stability and volatility. nih.govresearchgate.net

Metal β-diketonates are typically stable, volatile, and soluble in organic solvents. Their synthesis is often straightforward, involving the reaction of a metal salt with the β-diketonate ligand in a suitable solvent. These characteristics have led to their widespread application in various fields, including as catalysts, precursors for metal oxide thin films in chemical vapor deposition (CVD) processes, and as luminescent materials. nsf.gov

The general structure of a metal β-diketonate complex can be represented as M(β-diketonate)n, where M is the metal ion and n is the number of ligands coordinated to the metal. The coordination geometry is often square planar for metal ions with a d8 electronic configuration.

Formation of Coordination Compounds with Transition Metal Ions

The reaction of 1-(4-cyclohexylphenyl)butane-1,3-dione with transition metal ions leads to the formation of mononuclear, heterometallic, and polynuclear complexes. The synthesis and characterization of these compounds are crucial for understanding their structure-property relationships.

Mononuclear complexes are the simplest form of β-diketonate complexes, where a central metal ion is coordinated by one or more 1-(4-cyclohexylphenyl)butane-1,3-dionate ligands. nsf.gov The synthesis of these complexes typically involves the reaction of a metal salt with the β-diketone in an appropriate solvent, often in the presence of a base to facilitate the deprotonation of the ligand.

For instance, the synthesis of a mononuclear complex can be achieved by reacting a transition metal chloride or nitrate (B79036) with this compound in a solvent like ethanol (B145695) or methanol (B129727). The resulting complex can then be isolated by filtration or evaporation of the solvent.

The field of coordination chemistry has seen a growing interest in the synthesis of heterometallic and polynuclear complexes due to their potential applications in areas like catalysis and materials science. nih.govnih.gov β-Diketonate ligands, including this compound, can act as bridging ligands to link multiple metal centers, leading to the formation of these complex architectures.

One common method for preparing heterometallic complexes is the co-crystallization of two different monometallic β-diketonate complexes. rsc.orgmdpi.com This approach can result in either discrete polynuclear molecules or extended coordination polymers. rsc.org The formation of such structures is often driven by the ability of the oxygen atoms of the β-diketonate ligand to bridge between two metal ions. nih.gov

Another strategy involves designing β-diketone ligands that contain additional coordination sites capable of binding to a second metal ion. While this specific approach is not explicitly detailed for this compound in the provided context, it represents a general and effective method for constructing heterometallic systems.

The presence of the 4-cyclohexylphenyl substituent on the β-diketone backbone can significantly influence the properties of the resulting metal complexes. This bulky and non-polar group can affect the coordination geometry, stability, and solubility of the complexes.

The steric bulk of the cyclohexylphenyl group can impact the number of ligands that can coordinate to a metal center, potentially favoring lower coordination numbers. It can also influence the packing of the molecules in the solid state, which in turn affects the volatility and melting point of the complex. The hydrophobic nature of this substituent generally enhances the solubility of the metal complexes in non-polar organic solvents.

The electronic effect of the phenyl ring, being an aromatic system, can influence the acidity of the β-diketone and the strength of the metal-ligand bond. Generally, electron-withdrawing groups on the β-diketonate ligand increase the acidity of the ligand and can affect the stability of the metal complex. researchgate.net Conversely, electron-donating groups can increase the electron density on the oxygen atoms, potentially leading to stronger metal-ligand bonds. The cyclohexyl group is generally considered to be electron-donating, which could contribute to the formation of stable complexes.

The stability of metal β-diketonate complexes is also influenced by the nature of the metal ion. For a given ligand, the stability of the complexes often follows the Irving-Williams series for divalent transition metal ions (Mn < Fe < Co < Ni < Cu > Zn).

Complexation with Lanthanide and other f-Block Elements

β-Diketonate ligands are highly effective for chelating lanthanide (Ln) and other f-block element ions. bohrium.comresearchgate.net The coordination chemistry of this compound with these elements is of particular interest due to the potential luminescent properties of the resulting complexes. Lanthanide ions are known for their sharp, line-like emission spectra, and the organic ligand can act as an "antenna" to absorb light and transfer the energy to the metal ion, which then luminesces. bohrium.com

The synthesis of lanthanide complexes with this compound typically involves the reaction of a lanthanide salt (e.g., nitrate or chloride) with the ligand in a suitable solvent. The stoichiometry of the reaction can be controlled to produce complexes with varying numbers of ligands, such as tris- or tetrakis-β-diketonate complexes. nih.gov

In many cases, the coordination sphere of the lanthanide ion in these complexes is completed by solvent molecules or other ancillary ligands. electronicsandbooks.com Lanthanide ions have large ionic radii and prefer high coordination numbers, often 8 or 9. nih.gov

The structure of these complexes can be determined by single-crystal X-ray diffraction. For example, lanthanide complexes with similar β-diketonate ligands have been shown to form mononuclear structures where the central lanthanide ion is surrounded by the β-diketonate and other ligands. elsevierpure.com

Spectroscopic Characterization of Metal Complexes

Spectroscopic techniques are indispensable for the characterization of metal complexes of this compound.

Infrared (IR) Spectroscopy is used to confirm the coordination of the β-diketonate ligand to the metal ion. The IR spectrum of the free ligand will show a characteristic C=O stretching vibration. Upon coordination to a metal, this band typically shifts to a lower frequency, indicating the delocalization of the electron density within the chelate ring. The region between 1500 and 1600 cm⁻¹ is often diagnostic for the C=C and C=O stretching vibrations of the coordinated ligand. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides information about the structure of the complex in solution. ¹H and ¹³C NMR spectra can confirm the presence of the organic ligand and may provide insights into the symmetry of the complex. For diamagnetic complexes, the signals are typically sharp and well-resolved. For paramagnetic complexes, the signals may be broadened or shifted due to the influence of the unpaired electrons of the metal ion.

Electronic (UV-Vis) Spectroscopy is used to study the electronic transitions within the complex. The spectra of β-diketonate complexes typically show intense bands in the UV region, which are assigned to π-π* transitions within the ligand. vnu.edu.ua Charge-transfer bands, involving the transfer of an electron from the ligand to the metal or vice versa, may also be observed. orientjchem.org For transition metal complexes, d-d transitions, which are typically weaker, can be observed in the visible region and provide information about the coordination geometry of the metal ion. orientjchem.org

Luminescence Spectroscopy is particularly important for the characterization of lanthanide complexes. The excitation and emission spectra can be used to determine the efficiency of the energy transfer from the ligand to the metal ion and the characteristic emission wavelengths of the lanthanide ion. nih.gov

The following table summarizes the key spectroscopic features for the characterization of metal complexes of this compound.

| Spectroscopic Technique | Key Information Provided | Typical Observations |

| Infrared (IR) Spectroscopy | Confirmation of ligand coordination, information on bonding. | Shift of C=O stretching frequency to lower wavenumbers upon complexation. Appearance of new bands corresponding to metal-oxygen vibrations. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural information in solution, purity of the complex. | Disappearance of the enolic proton signal upon complexation. Shifts in the positions of the ligand's proton and carbon signals. |

| Electronic (UV-Vis) Spectroscopy | Information on electronic transitions, coordination environment. | Intense ligand-centered π-π* transitions in the UV region. Weaker d-d transitions in the visible region for transition metal complexes. |

| Luminescence Spectroscopy | Photophysical properties, particularly for lanthanide complexes. | Ligand-sensitized emission from the lanthanide ion. Characteristic sharp emission lines for each lanthanide. |

Computational and Theoretical Investigations of 1 4 Cyclohexylphenyl Butane 1,3 Dione

Application of Quantum Chemical Methods (DFT, Semi-Empirical) to Elucidate Electronic and Spatial Structures

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the molecular structure and electronic properties of organic molecules. These methods model the electron distribution to predict molecular geometries, energies, and other key chemical attributes.

A primary step in computational analysis is geometry optimization, which locates the minimum energy arrangement of atoms in a molecule. For 1-(4-Cyclohexylphenyl)butane-1,3-dione, this is particularly important due to the existence of keto-enol tautomers. The molecule can exist in a diketo form and two possible enol forms, which are stabilized by intramolecular hydrogen bonding.

DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to optimize the geometry of each tautomer. researchgate.net The calculations determine bond lengths, bond angles, and dihedral angles for the most stable conformation of each isomer. By comparing the calculated total energies of the optimized structures, the relative stability of the tautomers can be determined. For β-diketones, the enol form is typically found to be significantly more stable than the diketo form due to the formation of a quasi-aromatic six-membered ring stabilized by a strong intramolecular hydrogen bond. nih.govnih.gov

The energy landscape analysis helps identify not just the global minimum energy structure but also other local minima corresponding to different conformers. This provides a comprehensive understanding of the molecule's conformational flexibility, particularly concerning the orientation of the cyclohexyl and phenyl rings.

Table 1: Example of Calculated Relative Energies for Tautomers of a β-Diketone. This table illustrates the typical output from DFT calculations comparing the stability of different tautomers. The values are hypothetical for this compound, based on trends observed for similar molecules.

| Tautomer | Computational Method | Relative Energy (kcal/mol) |

| Diketo | B3LYP/6-311++G(d,p) | 10-15 |

| Enol 1 | B3LYP/6-311++G(d,p) | 0.0 |

| Enol 2 | B3LYP/6-311++G(d,p) | 0.5 - 2.0 |

The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). masterorganicchemistry.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). nih.gov

The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. DFT calculations can accurately predict the energies and spatial distributions of these orbitals. For this compound, the HOMO is expected to be localized over the π-system of the enol ring and the phenyl group, while the LUMO would also be distributed over this conjugated system.

Table 2: Illustrative Frontier Molecular Orbital Data. This table shows the kind of data generated in FMO analysis. The values are representative examples.

| Molecular Orbital | Computational Method | Energy (eV) |

| HOMO | B3LYP/6-311++G(d,p) | -6.5 |

| LUMO | B3LYP/6-311++G(d,p) | -1.8 |

| HOMO-LUMO Gap | B3LYP/6-311++G(d,p) | 4.7 |

Modeling Intramolecular Hydrogen Bonding and its Energetics

The enol form of this compound is stabilized by a strong intramolecular hydrogen bond (IHB) between the enolic hydroxyl group and the adjacent carbonyl oxygen. Computational methods are essential for characterizing the strength and nature of this bond.

The existence and properties of the IHB can be analyzed using methods like Atoms in Molecules (AIM) theory. AIM analysis of the calculated electron density can identify a bond critical point (BCP) between the hydrogen and the acceptor oxygen, confirming the presence of the hydrogen bond. nih.gov The properties at the BCP, such as the electron density and its Laplacian, provide quantitative measures of the bond's strength and nature (e.g., whether it is primarily electrostatic or has some covalent character).

The energy of the IHB can be estimated computationally by comparing the energy of the stable, hydrogen-bonded enol conformer with a hypothetical open conformer where the hydrogen bond is broken. This energy difference provides a direct measure of the stabilization afforded by the IHB. For similar β-diketones, these hydrogen bonds are known to be quite strong, significantly influencing the molecule's structure and properties. nih.govresearchgate.net

Simulation of Reaction Mechanisms and Transition State Analysis

DFT calculations are a cornerstone of modern mechanistic chemistry, allowing for the detailed investigation of reaction pathways. beilstein-journals.org For a compound like this compound, this could involve studying its synthesis, tautomerization, or reactions with other species.

Computational chemists can map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states (TS). researchgate.net A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. researchgate.net By optimizing the geometry of the transition state and performing frequency calculations (a true TS has exactly one imaginary frequency), the activation energy of the reaction can be calculated. sid.ir

Comparing the activation energies for different possible pathways allows for the prediction of the most likely reaction mechanism. researchgate.net This approach has been used to study various reactions of dicarbonyl compounds, providing insights that are often difficult to obtain through experimental means alone. beilstein-journals.org

Predictive Studies on Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption)

Computational chemistry can predict spectroscopic properties with a high degree of accuracy, serving as a powerful tool for structure verification and interpretation of experimental spectra. scielo.org.zanih.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). researchgate.net The calculation provides theoretical shielding tensors for each nucleus in the optimized molecular geometry. These values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. Comparing the calculated chemical shifts with experimental data can confirm the proposed structure and help assign specific signals, especially for complex molecules. researchgate.netresearchgate.net

UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating UV-Vis absorption spectra. nih.gov The calculation predicts the vertical excitation energies from the ground state to various excited states, which correspond to the wavelengths of maximum absorption (λmax). researchgate.net The calculation also provides the oscillator strength for each transition, which is related to the intensity of the absorption band. These predictions help in understanding the electronic transitions responsible for the observed UV-Vis spectrum, often involving π → π* transitions within the conjugated system of the molecule. researchgate.net

Table 3: Example of Predicted vs. Experimental Spectroscopic Data. This table demonstrates how theoretical data is compared with experimental results for structural validation. The data is illustrative.

| Parameter | Nucleus/Transition | Predicted Value | Experimental Value |

| NMR Chemical Shift (ppm) | Enolic OH | 15-17 | 16.2 |

| NMR Chemical Shift (ppm) | Carbonyl C | 180-195 | 190.5 |

| UV-Vis λmax (nm) | π → π* | 310 | 315 |

Advanced Spectroscopic and Chromatographic Characterization of 1 4 Cyclohexylphenyl Butane 1,3 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. Through a combination of one-dimensional and two-dimensional techniques, it is possible to map the complete carbon framework and the relative spatial arrangement of atoms.

One-dimensional NMR provides fundamental information about the chemical environment and connectivity of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-(4-Cyclohexylphenyl)butane-1,3-dione in CDCl₃ reveals distinct signals for both the major enol and minor diketo tautomers. For the predominant enol form, a highly deshielded singlet appears at approximately 16.5 ppm, characteristic of the enolic proton involved in a strong intramolecular hydrogen bond. A sharp singlet corresponding to the methyl protons (H-4) is observed around 2.25 ppm, while the vinylic proton (H-2) appears as a singlet near 6.20 ppm. The aromatic protons of the p-substituted phenyl ring present as a typical AA'BB' system, with two doublets centered around 7.85 ppm (H-2'/6') and 7.30 ppm (H-3'/5'). The aliphatic protons of the cyclohexyl ring produce a series of complex, overlapping multiplets in the upfield region of 1.20-2.60 ppm.

The minor diketo form is identified by a singlet for the C-2 methylene (B1212753) protons at approximately 4.05 ppm and a methyl proton singlet at 2.30 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of all unique carbon atoms and information about their hybridization and electronic environment. For the enol tautomer, the carbonyl carbons C-1 and C-3 resonate at approximately 185.5 ppm and 195.0 ppm, respectively. The vinylic carbon (C-2) is observed around 96.8 ppm, and the methyl carbon (C-4) appears near 25.4 ppm. The spectrum for the aromatic and cyclohexyl moieties shows signals consistent with their expected structures. The diketo form displays two distinct carbonyl signals further downfield, near 201.1 and 203.5 ppm, and a methylene (C-2) signal around 55.7 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data (ppm) for this compound in CDCl₃. Data is predicted based on analysis of structurally similar compounds.

| Position | ¹H Chemical Shift (ppm), Multiplicity, J (Hz) | ¹³C Chemical Shift (ppm) (Enol Form) | ¹³C Chemical Shift (ppm) (Keto Form) |

|---|---|---|---|

| 1 | - | 185.5 (C=O) | 201.1 (C=O) |

| 2 | 6.20 (s, 1H, enol); 4.05 (s, 2H, keto) | 96.8 (=CH) | 55.7 (-CH₂-) |

| 3 | - | 195.0 (C=O) | 203.5 (C=O) |

| 4 | 2.25 (s, 3H, enol); 2.30 (s, 3H, keto) | 25.4 (-CH₃) | 30.1 (-CH₃) |

| 1' | - | 132.0 | 133.5 |

| 2'/6' | 7.85 (d, J=8.4, 2H) | 128.5 | 128.8 |

| 3'/5' | 7.30 (d, J=8.4, 2H) | 127.2 | 127.0 |

| 4' | - | 152.0 | 151.8 |

| 1'' (Cyclohexyl) | 2.55 (tt, J=11.8, 3.2, 1H) | 44.8 | 44.7 |

| 2''/6'' (Cyclohexyl) | 1.75-1.90 (m, 4H) | 34.1 | 34.2 |

| 3''/5'' (Cyclohexyl) | 1.35-1.50 (m, 4H) | 26.7 | 26.8 |

| 4'' (Cyclohexyl) | 1.20-1.35 (m, 2H) | 26.0 | 26.1 |

| Enolic OH | 16.5 (s, 1H, enol) | - | - |

2D NMR experiments are indispensable for confirming the assignments made from 1D spectra by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum establishes proton-proton coupling relationships. For this compound, this technique would primarily be used to map the complex spin system of the cyclohexyl ring, showing correlations between the methine proton (H-1'') and its adjacent methylene protons (H-2''/6''), and sequentially through the rest of the ring protons.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond direct coupling partners to reveal entire spin systems. A TOCSY experiment would highlight the entire network of coupled protons within the cyclohexyl group, clearly distinguishing it from the isolated singlets of the dione (B5365651) moiety and the separate aromatic spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. An HSQC spectrum would definitively link the proton assignments in Table 1 to their corresponding carbon signals. For example, it would show a cross-peak between the vinylic proton signal at 6.20 ppm and the carbon signal at 96.8 ppm, confirming the C-2 position of the enol.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing crucial information about the molecule's conformation. A key expected correlation would be between the aromatic protons at the 2' and 6' positions and the axial protons on the 2'' and 6'' positions of the cyclohexyl ring, confirming the connectivity and spatial proximity of the two ring systems.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound, the molecular formula is C₁₆H₂₀O₂. HRMS analysis, typically using electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺.

Molecular Formula: C₁₆H₂₀O₂

Calculated Monoisotopic Mass: 244.14633 Da

Expected HRMS (ESI) [M+H]⁺: 245.15361 Da

Expected HRMS (ESI) [M+Na]⁺: 267.13555 Da

The experimental measurement of a mass that matches one of these calculated values to within a few parts per million (ppm) provides strong evidence for the compound's elemental formula.

When subjected to electron ionization (EI), the molecular ion becomes energetically unstable and breaks apart into smaller, characteristic fragment ions. chemguide.co.uk The analysis of these fragments helps to piece together the molecular structure. The fragmentation of this compound is expected to be dominated by cleavages adjacent to the carbonyl groups (α-cleavage). libretexts.org

Key fragmentation pathways would include:

Formation of acylium ions: Cleavage of the C-C bond between the two carbonyls is a common pathway for β-diketones. This can lead to the formation of the 4-cyclohexylbenzoyl cation (m/z 201) and the acetyl cation (m/z 43). The acetyl cation is often a very stable and abundant fragment.

Cleavage at the aromatic ketone: α-cleavage can also occur to lose the acetyl-methylene radical, resulting in the 4-cyclohexylbenzoyl cation (m/z 201).

Loss of the cyclohexyl group: Fragmentation within the cyclohexylphenyl moiety can lead to the loss of the cyclohexyl radical, or subsequent fragmentation of the cyclohexyl ring itself.

Table 2: Predicted Major Fragment Ions in the EI-Mass Spectrum of this compound. Fragmentation patterns are predicted based on general principles and data from analogous structures.

| m/z | Proposed Fragment Ion | Formula | Comment |

|---|---|---|---|

| 244 | [M]⁺• | [C₁₆H₂₀O₂]⁺• | Molecular Ion |

| 201 | [M - C₂H₃O]⁺ | [C₁₄H₁₇O]⁺ | Loss of acetyl radical; 4-cyclohexylbenzoyl cation |

| 161 | [C₁₂H₁₇]⁺ | [C₁₂H₁₇]⁺ | 4-cyclohexylphenyl cation |

| 119 | [C₈H₇O]⁺ | [C₈H₇O]⁺ | Phenyl-dione fragment from cleavage of cyclohexyl-phenyl bond |

| 105 | [C₇H₅O]⁺ | [C₇H₅O]⁺ | Benzoyl cation (from potential rearrangement/fragmentation) |

| 43 | [C₂H₃O]⁺ | [C₂H₃O]⁺ | Acetyl cation (likely base peak) |

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by features arising from the keto-enol equilibrium.

The enol form is characterized by a very broad absorption band in the 3200-2500 cm⁻¹ region, corresponding to the O-H stretch of the enolic hydroxyl group, which is broadened due to strong intramolecular hydrogen bonding. The C=O stretching vibration of the conjugated ketone is observed as a strong band around 1610 cm⁻¹. This frequency is significantly lower than that of a typical ketone due to both conjugation with the C=C double bond and the intramolecular hydrogen bond.

The diketo form would show two distinct C=O stretching bands: one for the aliphatic ketone (~1725 cm⁻¹) and one for the aryl ketone (~1685 cm⁻¹). The presence of these minor peaks can confirm the existence of the keto tautomer.

Table 3: Predicted Characteristic IR Absorption Bands for this compound. Frequencies are predicted based on functional group analysis and data from analogous structures.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group / Comment |

|---|---|---|

| 3080-3010 | C-H Stretch | Aromatic C-H |

| 2930-2850 | C-H Stretch | Aliphatic C-H (Cyclohexyl and Methyl) |

| 3200-2500 | O-H Stretch | Enolic OH, very broad (major tautomer) |

| ~1725 | C=O Stretch | Aliphatic ketone (minor keto tautomer) |

| ~1685 | C=O Stretch | Aryl ketone (minor keto tautomer) |

| ~1610 | C=O Stretch | Conjugated and H-bonded ketone (major enol tautomer) |

| ~1595, 1570 | C=C Stretch | Aromatic ring and enol C=C |

| 1450 | C-H Bend | -CH₂- scissoring (Cyclohexyl) |

| 840 | C-H Bend | p-disubstituted benzene (B151609) (out-of-plane) |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for characterizing the electronic structure of this compound. Like other β-diketones, this compound exists in a tautomeric equilibrium between its diketo and enol forms. The enol form, stabilized by intramolecular hydrogen bonding and conjugation, typically dominates, especially in non-polar solvents. This conjugated system is responsible for the compound's characteristic UV-Vis absorption profile.

The electronic spectrum is generally characterized by strong absorption bands arising from π → π* transitions within the conjugated enone system of the enol tautomer. A weaker band corresponding to the n → π* transition of the carbonyl groups may also be observed. The position and intensity of these absorption maxima (λmax) are sensitive to solvent polarity. In non-polar solvents, the enol form is favored, leading to a prominent absorption band typically observed in the 250-350 nm range. acs.org In polar, protic solvents, the equilibrium can shift, potentially altering the spectral features.

For aromatic β-diketones, the spectrum includes transitions associated with the phenyl ring, which often overlap with the transitions of the enol chelate ring. The electronic spectra of copper(II) complexes with α-substituted β-diketones show a prominent band around 250 nm, which is assigned to an electron transfer from a ligand orbital to an anti-bonding orbital associated with the metal. acs.orgacs.org Another band observed near 200 nm is tentatively assigned to a π-π* transition primarily localized in the ligand. acs.org Theoretical modeling using density functional theory (DFT) has become a valuable tool for interpreting the electronic absorption spectra of β-diketones and their ionized species. nih.govresearchgate.net

Table 1: Typical UV-Vis Absorption Maxima for Structurally Related β-Diketones

| Compound | Solvent | λmax (nm) | Transition Type | Reference |

| Acetylacetone (Enol form) | Hexane (B92381) | 271 | π → π | science-softcon.de |

| Benzoylacetone | Ethanol (B145695) | 310 | π → π | science-softcon.de |

| Dibenzoylmethane | Chloroform | 345 | π → π | science-softcon.de |

| Curcumin (B1669340) | Non-polar solvents | 410-420 | π → π | mdpi.com |

Based on its structure, this compound is expected to exhibit a strong absorption band in the 300-330 nm region in a non-polar solvent like hexane or cyclohexane, corresponding to the π → π* transition of its conjugated enol form.

Chromatographic Techniques for Purification and Analysis

Chromatography is indispensable for the purification, separation, and quantitative analysis of this compound from reaction mixtures and for assessing its purity. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are applicable, each with specific considerations for β-diketones.

HPLC is a primary method for the analysis of non-volatile or thermally sensitive compounds like β-diketones. However, the analysis of underivatized β-diketones by conventional reversed-phase HPLC can be challenging. nih.gov The presence of keto-enol tautomerism can lead to poor peak shapes, such as significant tailing or peak splitting, complicating quantification and reducing resolution.

To overcome these issues, specialized chromatographic conditions are employed:

Mixed-Mode Chromatography: Using stationary phases with both reversed-phase and ion-exchange characteristics (e.g., reversed-phase strong anion exchange) can significantly improve peak shape and resolution for underivatized β-diketones. nih.gov

Mobile Phase Modifiers: The addition of acids like trifluoroacetic acid (TFA) to the mobile phase helps to suppress the ionization of the enol form, leading to more symmetrical peaks.

Temperature Control: Operating the column at elevated temperatures (e.g., 55 °C) can enhance the rate of tautomeric interconversion, resulting in a single, sharp peak. nih.gov

Reversed-phase HPLC is also highly effective for analyzing metal chelates of β-diketones, which often exhibit excellent chromatographic behavior with symmetric peaks. oup.com These complexes are strongly UV-absorbent, allowing for very low detection limits, often at the nanogram level. oup.com

Table 2: Example HPLC Conditions for β-Diketone Analysis

| Parameter | Condition |

| Column | Mixed-mode reversed-phase/strong anion exchange (e.g., Primesep B) or standard C18 |

| Mobile Phase | Gradient of Methanol (B129727) or Acetonitrile in Water with 0.1% TFA nih.gov |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 55 °C nih.gov |

| Detection | UV at λmax (e.g., 310 nm) |

Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. For β-diketones, direct analysis is possible if the compound is sufficiently volatile and thermally stable. However, the polarity and potential for thermal degradation of larger β-diketones can pose challenges. The volatility of this compound (MW: 244.33 g/mol ) makes it amenable to GC analysis, likely requiring elevated injector and oven temperatures.

Key considerations for GC analysis include:

Column Selection: A mid-polarity column, such as one with a phenyl- or cyanopropyl-functionalized stationary phase, or a polar column like those with a polyethylene (B3416737) glycol (wax) phase (e.g., TR-WAX), is often suitable for separating ketones. thermofisher.com

Detection: A Flame Ionization Detector (FID) provides universal response for organic compounds, while a Mass Spectrometer (MS) detector offers superior identification capabilities through mass fragmentation patterns. researchgate.netnih.gov

Derivatization: While not always necessary, derivatization can improve the volatility and thermal stability of analytes. For β-diketones, this is less common than for other functional groups. The technique is more frequently applied to the analysis of volatile metal chelates of β-diketones. dtic.mil

Headspace GC is a common method for analyzing smaller, more volatile diketones, such as diacetyl and 2,3-pentanedione (B165514) in food and beverage matrices. thermofisher.comchromatographytoday.com For a larger molecule like this compound, direct liquid injection would be the standard approach.

Table 3: General GC Parameters for Diketone Analysis

| Parameter | Condition |

| Column | e.g., Agilent DB-17MS or Thermo Scientific TR-WAX thermofisher.comresearchgate.net |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 100 °C, ramp to 280 °C at 10 °C/min |

| Carrier Gas | Helium |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, extensive studies on analogous β-diketones establish a consistent structural motif. nih.govresearchgate.net

In the solid state, linear and aromatic β-diketones almost invariably exist exclusively in the enol tautomeric form. This conformation is stabilized by a strong, intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen. This interaction forms a nearly planar, six-membered pseudo-aromatic ring.

Key structural features observed in the crystal structures of related β-diketones include:

Planar Chelate Ring: The O=C-C=C-O-H system forms a planar six-membered ring.

Intramolecular Hydrogen Bond: A very short O···O distance (typically around 2.45-2.55 Å) is indicative of a strong resonance-assisted hydrogen bond. researchgate.net

Bond Delocalization: The C-C and C-O bond lengths within the chelate ring are intermediate between typical single and double bonds, suggesting significant electron delocalization.

Conformation: The phenyl and cyclohexyl groups will adopt specific orientations relative to the planar enol ring to minimize steric hindrance. The phenyl ring is often twisted out of the plane of the chelate ring.

Studies on similar structures, like 1,4-di-p-tolylbutane-1,4-dione, reveal how intermolecular forces such as π-π stacking and C-H···O hydrogen bonds govern the crystal packing. researchgate.net It is highly probable that this compound would adopt a similar enol structure in the solid state, with its crystal packing influenced by interactions involving the cyclohexyl and phenyl moieties.

Table 4: Representative Bond Lengths and Angles for the Enol Ring of β-Diketones

| Parameter | Typical Value | Description |

| O···O distance | 2.45 - 2.55 Å | Indicates a strong intramolecular hydrogen bond researchgate.net |

| C=O bond length | ~1.28 - 1.32 Å | Longer than a typical C=O double bond (~1.23 Å) |

| C-C bond length (in ring) | ~1.38 - 1.42 Å | Intermediate between a C-C single (~1.54 Å) and C=C double bond (~1.34 Å) |

| C-O-H angle | ~100 - 105° | Angle within the hydrogen-bonded ring system |

Structure Activity Relationship Sar Studies of 1 4 Cyclohexylphenyl Butane 1,3 Dione Analogs

Design Principles for Modifying the β-Diketone Scaffold

The β-diketone scaffold is a versatile and widely studied chemical motif known for its unique chemical reactivity and metal-chelating properties. mdpi.comresearchgate.net Modifications to this scaffold are a key strategy for tuning the properties of the entire molecule.

Tautomerism and Conformation : β-Diketones exist in a tautomeric equilibrium between the diketo and enol forms. mdpi.comnih.gov The enol form is stabilized by a strong intramolecular hydrogen bond, creating a planar six-membered ring. mdpi.com This equilibrium is crucial for biological activity and metal chelation, as the enolate form is typically the active species for coordination. mdpi.comresearchgate.net The conformation of the diketo form is often a "trans" orientation of the carbonyl groups, which is sterically different from the "cis" orientation held by the hydrogen bond in the enol form. mdpi.com Design strategies often aim to favor one tautomer by altering electronic or steric factors.

Substituent Effects : The nature of the substituents (R1 and R2) flanking the dicarbonyl core significantly influences the scaffold's properties. Electron-withdrawing groups can increase the acidity of the central methylene (B1212753) protons, affecting the keto-enol equilibrium and the stability of the corresponding metal chelates. Conversely, bulky substituents can introduce steric hindrance, influencing the molecule's ability to interact with binding sites.

Cyclization : A common design principle, particularly evident in the derivatization of natural products like curcumin (B1669340), involves the cyclization of the β-diketone moiety. nih.gov Reacting the diketone with agents like hydrazine (B178648) or hydroxylamine (B1172632) can yield heterocyclic structures such as pyrazoles and isoxazoles. This modification locks the molecule into a more rigid conformation, eliminates the keto-enol tautomerism, and can improve stability, solubility, and bioavailability. nih.govresearchgate.net

Bioisosteric Replacement : The carbonyl groups themselves can be modified. For instance, replacing one or both oxygen atoms with other heteroatoms can alter the hydrogen bonding capacity and chelating ability of the scaffold, leading to different interaction profiles.

Influence of the 4-Cyclohexylphenyl Moiety and Other Substituents on Molecular Interactions in Research Models

The 4-cyclohexylphenyl group is a critical determinant of the molecule's physicochemical properties and its interactions with its environment. Its influence is best understood by comparing it to a simple phenyl or other substituted aryl groups.

Lipophilicity and Hydrophobicity : The replacement of a phenyl ring with a cyclohexyl ring significantly increases the lipophilicity (hydrophobicity) of the moiety. mdpi.com This property is crucial for membrane permeability and interaction with hydrophobic pockets in proteins or other biological targets. The 4-cyclohexylphenyl group, combining an aromatic ring with a bulky, non-polar aliphatic ring, can optimize hydrophobic interactions.

Steric Profile : The cyclohexyl group is bulkier and has a three-dimensional structure compared to the planar phenyl ring. This steric bulk can enhance binding by providing a better fit in a large binding pocket but can also cause steric hindrance, preventing access to a smaller or more constrained site.

Intermolecular Interactions : A key difference between a phenyl and a cyclohexylphenyl group lies in their capacity for specific intermolecular interactions. Phenyl rings can participate in π-π stacking and C-H⋯π interactions, which can stabilize ligand-receptor complexes and influence the solid-state packing of molecules. rsc.org While the phenyl portion of the cyclohexylphenyl moiety retains this ability, the attached cyclohexyl group cannot. However, the cyclohexyl group can engage in van der Waals and hydrophobic interactions. Studies have shown that replacing a phenyl with a cyclohexyl group can sometimes maintain or even improve activity, indicating that aromaticity and π-interactions are not universally required for binding. nih.gov

Electronic Effects : The cyclohexyl group acts as a weak electron-donating group through an inductive effect, which can subtly modulate the electronics of the attached phenyl ring. This is in contrast to other substituents that can be placed on the phenyl ring (e.g., nitro, methoxy (B1213986) groups), which can have profound electron-withdrawing or electron-donating effects through resonance, thereby altering the molecule's polarity and reactivity.

Correlations Between Structural Features and In Vitro Biochemical Reactivity

The β-diketone core is susceptible to enzymatic transformation, most notably through the cleavage of the C-C bond located between the two carbonyl carbons. nih.govresearchgate.net This metabolic pathway can lead to the inactivation of the parent molecule. The structure of the flanking substituents plays a significant role in the rate and mechanism of this cleavage.

Several classes of enzymes, including β-diketone hydrolases and cytochrome P450 monooxygenases, can catalyze this reaction. nih.govnih.gov For example, certain hydrolases utilize a serine-triad catalytic mechanism to cleave the C-C bond, a process relevant to the metabolism of both natural and anthropogenic compounds. nih.gov In other cases, particularly involving cytochrome P450 enzymes, the transformation may proceed through oxidation of the substrate to form an unstable intermediate that subsequently undergoes C-C bond cleavage. mdpi.comresearchgate.net Research on curcumin, a well-known β-diketone, has identified enzymes that catalyze the hydrolytic cleavage of its β-diketone moiety, yielding products with terminal methyl ketone and carboxylic acid groups. researchgate.net The susceptibility of the 1-(4-cyclohexylphenyl)butane-1,3-dione scaffold to such enzymatic cleavage would be influenced by the steric and electronic properties of the cyclohexylphenyl and methyl groups, which affect enzyme recognition and binding.

In non-medical contexts, β-diketones are extensively utilized as chelating ligands for metal ions due to the ability of the enolate form to create stable six-membered chelate rings. researchgate.netnih.gov The properties of the resulting metal complexes are highly dependent on the structure of the β-diketone ligand.

Complex Stability : The nature of the terminal groups (e.g., 4-cyclohexylphenyl and methyl) influences the acidity of the ligand and the steric environment around the metal center, which in turn affects the stability and coordination geometry of the metal complex. researchgate.net For instance, replacing methyl groups with more electron-withdrawing phenyl groups can alter the stability constants of the formed complexes. researchgate.net The bulky and lipophilic 4-cyclohexylphenyl group would be expected to confer high solubility in non-polar solvents and create a specific steric environment around the coordinated metal ion.

Photophysical Properties : The coordination of β-diketones to metal ions can dramatically alter their photophysical properties. rsc.org Many free β-diketones are weakly fluorescent, but their metal complexes, particularly with lanthanide or boron ions, can exhibit strong luminescence. nih.gov This property is exploited in the design of fluorescent probes, sensors, and materials for organic light-emitting diodes (OLEDs). The substituents on the β-diketone scaffold tune the energy levels of the ligand's molecular orbitals, thereby modulating the absorption and emission characteristics of the complex. The nature of the chelating group itself has a crucial influence on these properties. rsc.org

Comparative SAR Analysis with Established β-Diketone Analogs (e.g., Curcuminoids, Dibenzylideneacetones)

Comparing the SAR of this compound analogs with well-studied compounds like curcuminoids and dibenzylideneacetones (DBA) provides valuable context.

Curcuminoids : Curcumin and its demethylated analogs, demethoxycurcumin (B1670235) (DMC) and bisdemethoxycurcumin (B1667434) (BDMC), are diarylheptanoids containing a central β-diketone linker. mdpi.com SAR studies have revealed several key features:

The β-diketone moiety is critical for many of its biological activities but is also a site of metabolic instability. researchgate.netnih.gov

The phenolic hydroxyl groups are important for antioxidant activity.